N-(1,1-dioxothiolan-3-yl)quinoline-8-sulfonamide
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Overview
Description
N-(1,1-dioxothiolan-3-yl)quinoline-8-sulfonamide is a chemical compound with the molecular formula C13H14N2O4S2 and a molecular weight of 326.39. This compound is known for its unique structure, which includes a quinoline ring and a sulfonamide group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxothiolan-3-yl)quinoline-8-sulfonamide typically involves the reaction of quinoline-8-sulfonyl chloride with 1,1-dioxothiolane-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction parameters such as temperature, pressure, and pH. The product is then isolated and purified using industrial-scale purification techniques such as distillation, crystallization, or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxothiolan-3-yl)quinoline-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(1,1-dioxothiolan-3-yl)quinoline-8-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxothiolan-3-yl)quinoline-8-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, which can lead to the disruption of essential biological pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to cell death in microbial or cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinoline-8-sulfonamide: Lacks the dioxothiolane group but shares the quinoline and sulfonamide moieties.
N-(1,1-dioxothiolan-3-yl)benzenesulfonamide: Similar structure but with a benzene ring instead of a quinoline ring.
Uniqueness
N-(1,1-dioxothiolan-3-yl)quinoline-8-sulfonamide is unique due to the presence of both the quinoline ring and the dioxothiolane group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)quinoline-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S2/c16-20(17)8-6-11(9-20)15-21(18,19)12-5-1-3-10-4-2-7-14-13(10)12/h1-5,7,11,15H,6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDVWIHBAFGUEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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